2-Bromo-1-fluoro-3-propoxybenzene

Description

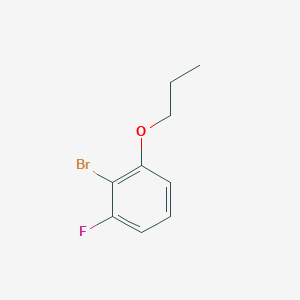

2-Bromo-1-fluoro-3-propoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 2), fluorine (position 1), and a propoxy group (position 3). Its molecular formula is C₉H₉BrFO, with a calculated molecular weight of 230.07 g/mol. The compound’s reactivity is influenced by the electron-withdrawing effects of bromine and fluorine and the electron-donating propoxy group.

Properties

IUPAC Name |

2-bromo-1-fluoro-3-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-6-12-8-5-3-4-7(11)9(8)10/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBQKRFHYQTAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-3-propoxybenzene typically involves the bromination and fluorination of a propoxybenzene precursor. One common method includes the following steps:

Fluorination: The fluorine atom can be introduced using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F₂) under controlled conditions.

Propoxylation: The propoxy group can be introduced via a nucleophilic substitution reaction using propyl alcohol (C₃H₇OH) and a suitable base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-3-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Electrophilic Substitution: Aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃)

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

Major Products

Substitution: Various substituted benzene derivatives

Oxidation: Propoxybenzaldehyde, propoxybenzoic acid

Reduction: Propylbenzene derivatives

Scientific Research Applications

2-Bromo-1-fluoro-3-propoxybenzene is utilized in several scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

Medicine: Potential use in the development of new drugs and therapeutic agents.

Industry: As a precursor in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its bromine and fluorine substituents. These interactions can lead to the inhibition or activation of biochemical pathways, influencing various physiological processes. The propoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Bromo-1-fluoro-3-propoxybenzene with two structurally related compounds from the evidence:

Key Observations:

Substituent Effects :

- The nitro group in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene significantly increases its reactivity in electrophilic substitution and acidity compared to the propoxy-substituted target compound.

- Propoxy vs. Methoxy : The longer alkyl chain in the propoxy group enhances hydrophobicity and may reduce solubility in polar solvents compared to methoxy .

Brominated alkenes like 3-bromo-1-phenylpropene exhibit higher volatility and flammability risks compared to aromatic bromo-fluoro derivatives.

Applications: Pharmaceutical Intermediates: Bromo-fluoro aromatic compounds are often used in Suzuki-Miyaura couplings, while alkenyl bromides (e.g., 3-bromo-1-phenylpropene) serve as monomers in polymer synthesis . Agrochemicals: Nitro-substituted derivatives are precursors in herbicide synthesis, whereas propoxy groups may enhance bioavailability in active ingredients .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.